Indalpine hydrochloride
Overview
Description
Indalpine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) and antihistamine. It was discovered in 1977 and introduced for medical use in France in 1983 under the brand name Upstène . This compound was primarily used as an antidepressant but was withdrawn from the market in 1985 due to toxicity concerns .
Mechanism of Action
Target of Action
Indalpine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) class drug . The primary target of Indalpine is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of serotonin signaling in the synaptic cleft by reuptaking serotonin back into the presynaptic neuron .
Mode of Action
As an SSRI, Indalpine inhibits the reuptake of serotonin by binding to the SERT, thereby increasing the extracellular levels of serotonin . This leads to enhanced serotonin signaling, which is believed to contribute to its antidepressant effects .
Biochemical Pathways
By inhibiting the reuptake of serotonin, Indalpine increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .
Pharmacokinetics
Like other ssris, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The increased serotonin signaling resulting from Indalpine’s action is believed to contribute to its antidepressant effects . Indalpine was withdrawn from the market due to concerns about adverse effects caused by ssris and reported hematological effects caused by indalpine .
Action Environment
The action, efficacy, and stability of Indalpine, like other drugs, can be influenced by various environmental factors. These can include the patient’s physiological state, co-administration with other drugs, and genetic factors that may affect drug metabolism.
: DrugBank Online : Wikipedia : DrugCentral
Biochemical Analysis
Biochemical Properties
Indalpine hydrochloride, as an SSRI, plays a significant role in biochemical reactions. It interacts with the serotonin transporter in the brain, inhibiting the reuptake of serotonin . This results in an increase in the extracellular level of serotonin, enhancing serotonergic neurotransmission .
Cellular Effects
The primary cellular effect of this compound is the inhibition of serotonin reuptake, which influences various cellular processes. By increasing the availability of serotonin in the synaptic cleft, it can impact cell signaling pathways and gene expression related to mood regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the serotonin transporter, blocking the reuptake of serotonin . This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonergic neurotransmission .
Temporal Effects in Laboratory Settings
Ssris typically have a delayed onset of action, with therapeutic effects often not observed until several weeks of treatment .
Dosage Effects in Animal Models
Like other SSRIs, it is likely that its effects vary with different dosages, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Like other SSRIs, it is likely metabolized in the liver, with the involvement of cytochrome P450 enzymes .
Transport and Distribution
Like other SSRIs, it is likely that it crosses the blood-brain barrier to exert its effects on the central nervous system .
Subcellular Localization
As an SSRI, it is likely to be localized at the presynaptic membrane where the serotonin transporter is located .
Preparation Methods
The synthesis of indalpine hydrochloride involves several steps. One common method starts with the metalation of indole using methyl magnesium iodide to form an organo-magnesium derivative. This intermediate reacts with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride to give a protected ketone. Acid-catalyzed removal of the benzyloxycarbonyl protecting group yields the ketone, which is then reduced with lithium aluminium hydride to produce indalpine . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Indalpine hydrochloride undergoes various chemical reactions, including:
Oxidation: Indalpine can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The reduction of the ketone intermediate with lithium aluminium hydride is a crucial step in its synthesis.
Substitution: Indalpine can undergo substitution reactions, particularly involving the indole ring, which is a common site for electrophilic substitution reactions.
Common reagents used in these reactions include methyl magnesium iodide, 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride, and lithium aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a model compound for studying SSRI mechanisms and indole chemistry.
Biology: Investigated for its effects on serotonin uptake and release in neuronal cells.
Medicine: Initially used as an antidepressant due to its SSRI properties.
Industry: Although not widely used industrially, its synthesis and reactions are of interest in pharmaceutical research and development.
Comparison with Similar Compounds
Indalpine hydrochloride is similar to other SSRIs such as fluoxetine, sertraline, and paroxetine. it was one of the first SSRIs to be marketed and subsequently withdrawn due to toxicity concerns . Its uniqueness lies in its dual role as an SSRI and antihistamine, which is not common among other SSRIs .
Similar compounds include:
Fluoxetine: Another SSRI with a different chemical structure and a better safety profile.
Sertraline: Known for its high selectivity for serotonin reuptake inhibition.
Paroxetine: Another SSRI with a different side effect profile and therapeutic uses.
This compound’s withdrawal from the market highlights the importance of thorough safety evaluations in drug development.
Properties
IUPAC Name |
3-(2-piperidin-4-ylethyl)-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPICJLTGNEIIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CNC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048832 | |
Record name | Indalpine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63845-42-1 | |
Record name | Indalpine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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